Trt-Dab Acoh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tryptophan (Trp) analogues, which may be related to Trt-Dab Acoh, is discussed in the first paper. The paper describes the use of enzymes, specifically TrpB, for the enantioselective synthesis of Trp analogues from serine (Ser) and corresponding indole analogues. Directed evolution of TrpB from Pyrococcus furiosus and Thermotoga maritima has led to catalysts capable of synthesizing enantiopure Trp analogues with substitutions at various positions. These catalysts can operate at high temperatures and express at high levels, indicating a robust method for the synthesis of complex molecules .

Molecular Structure Analysis

The second paper provides a conformational analysis of a cyclic pentadepsipeptide, which is structurally distinct from Trt-Dab Acoh but offers a perspective on the analysis of complex molecular structures. The study uses X-ray crystallography and NMR spectroscopy, along with molecular dynamics (MD) simulations, to determine the structure of the molecule in both solid-state and solution .

Chemical Reactions Analysis

In the third paper, the focus is on the synthesis and characterization of cationic selenium-nitrogen heterocycles from tert-butyl-DAB and SeX4. The reaction involves a two-electron redox process with the elimination of X2 as the oxidation by-product. This paper highlights a distinct contrast in reactivity between selenium and tellurium compounds, which may be relevant to understanding the reactivity of Trt-Dab Acoh if it contains similar heterocyclic structures .

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis, crystal structure, vibrational, and optical properties of chlorometalate hybrids incorporating (DABCOH2)2+ cations. The study uses single-crystal X-ray diffraction, FT-IR spectroscopy, UV–Visible Absorption, Photoluminescence spectroscopy, and Time Resolved PL (TRPL) to characterize the compounds. These techniques could be applicable to the analysis of Trt-Dab Acoh's physical and chemical properties, especially if it shares structural similarities with the compounds studied .

科学研究应用

肿瘤学中的靶向放射性核素治疗

靶向放射性核素治疗(TRT)代表了癌症治疗领域的一个关键进展。TRT利用放射性同位素、放射标记的分子、纳米颗粒或微粒子,专门靶向肿瘤细胞,以传递强效细胞毒性电离辐射。这种疗法利用各种靶向载体,如抗体、抗体片段、蛋白质、肽和小分子,允许精确匹配肿瘤的分子、病理和物理特征。一些TRT应用具有双重作用,既具有治疗作用,又具有诊断作用。TRT融入临床实践的情况正在增长,其中包括采用氯化镭-223治疗骨转移瘤以及正在开发用于神经内分泌和肝脏肿瘤的治疗方法。TRT被纳入多模式治疗方案的潜力凸显了它在肿瘤治疗未来中的重要性(Gill et al., 2017)。

转化研究和药物开发

转化研究(TR)在弥合基础科学与临床应用之间的鸿沟,优化药物发现和开发过程中发挥着关键作用。它涵盖了一系列旨在将科学发现转化为有效治疗方法的活动。TR强调学术界、工业界和监管机构之间的合作,以改善研究成果向造福患者的治疗转化。这种合作方法对通过科学进步解决社会需求至关重要,包括新药物和疗法的开发和应用(Hörig & Pullman, 2004)。

醋酸在肥胖预防和基因表达中的作用

醋酸(AcOH)已被研究用于通过饮食干预预防肥胖。研究表明,醋酸补充可以抑制体脂积累和肝脂肪,而不改变食物摄入量或肌肉重量。这种效应与肝脏中与脂肪酸氧化酶相关的基因(如过氧化物酶体增殖物激活受体α(PPARalpha)和解偶联蛋白-2(UCP-2))的上调有关,由AMP激活蛋白激酶(AMPK)介导。这些发现突显了醋酸在管理肥胖和相关代谢紊乱中的潜在代谢益处(Kondo et al., 2009)。

电化学技术在环境应用中的作用

电化学技术为解决环境挑战提供了有希望的解决方案,包括土壤修复和工业废物处理。尽管进行了大量研究,但这些技术转化为实际应用面临着重大障碍,包括技术和科学难题以及价值链中的差距。克服这些挑战对于推动这些技术的准备水平以实现全面的环境应用至关重要。这凸显了跨学科研究和创业精神的需求,以解决这些障碍,并充分实现电化学技术在环境修复中的潜力(Lacasa et al., 2019)。

作用机制

Target of Action

Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of Trt-Dab Acoh are the amino acids that need to be protected during the synthesis, such as cysteine .

Mode of Action

Trt-Dab Acoh acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, Trt-Dab Acoh can be selectively removed without affecting the newly formed peptide .

Biochemical Pathways

The use of Trt-Dab Acoh in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, Trt-Dab Acoh allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .

Result of Action

The result of Trt-Dab Acoh’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, Trt-Dab Acoh allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .

Action Environment

The action of Trt-Dab Acoh is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of Trt-Dab Acoh, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of Trt-Dab Acoh can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .

属性

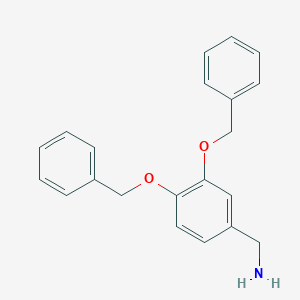

IUPAC Name |

acetic acid;N'-tritylbutane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHAOLGEZQRRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-trityl 1,4-diaminobutane acetic acid salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)